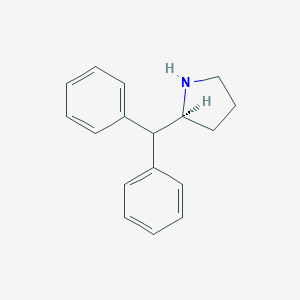

(S)-(-)-2-(Diphenylmethyl)pyrrolidine

Description

The Significance of Chirality in Modern Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound real-world implications. acs.orgnih.gov Many biological molecules, including amino acids, sugars, and the receptors they interact with, are chiral. This inherent chirality in biological systems means that the two enantiomers of a chiral drug can exhibit vastly different pharmacological effects. erowid.orgcapes.gov.br One enantiomer may be therapeutically active, while the other could be inactive or, in some notorious cases like thalidomide, dangerously toxic. capes.gov.br Consequently, the ability to synthesize single-enantiomer pharmaceuticals is not just a scientific challenge but a critical aspect of drug safety and efficacy. erowid.org Modern organic synthesis, therefore, places a heavy emphasis on developing methods that can control the three-dimensional arrangement of atoms, a field known as asymmetric synthesis. acs.org

The Evolution and Impact of Organocatalysis

For many years, asymmetric catalysis was dominated by metal-based catalysts and enzymes. However, the turn of the 21st century witnessed a renaissance in a third pillar: organocatalysis. researchgate.netmdpi.com Organocatalysis is the use of small, purely organic molecules to accelerate chemical reactions. mdpi.com This field has experienced explosive growth, recognized by the 2021 Nobel Prize in Chemistry, due to its numerous advantages. nih.gov Organocatalysts are often less toxic, less sensitive to air and moisture, and more environmentally benign than their metal-containing counterparts. mdpi.com The development of organocatalysis has introduced novel activation modes, such as enamine and iminium ion catalysis, expanding the toolbox of synthetic chemists and enabling the construction of complex chiral molecules with high efficiency and stereoselectivity. nih.govresearchgate.netrsc.org

The Pyrrolidine (B122466) Scaffold as a Privileged Chiral Motif in Catalysis

Within the vast landscape of organocatalysts, certain molecular frameworks have demonstrated exceptional versatility and effectiveness across a wide range of reactions. These are known as "privileged chiral scaffolds." rsc.org The chiral pyrrolidine ring system is a prime example of such a scaffold. researchgate.netnih.gov Derived from the naturally occurring amino acid proline, chiral pyrrolidines are readily available and their rigid structure provides a well-defined chiral environment, which is crucial for inducing high levels of stereoselectivity. researchgate.net The strategic modification of the pyrrolidine scaffold has led to a vast library of powerful organocatalysts, each tailored for specific applications. nih.gov

(S)-(-)-2-(Diphenylmethyl)pyrrolidine: A Key Chiral Amine in Research

This compound , also known as (S)-2-benzhydrylpyrrolidine, is a prominent member of the pyrrolidine family of organocatalysts. wikipedia.org While the parent compound itself shows catalytic activity, it is more frequently used as a precursor for a highly influential class of organocatalysts known as diarylprolinol silyl (B83357) ethers. nih.govnih.gov These catalysts, often referred to as Hayashi-Jørgensen catalysts, are derived from the corresponding (S)-α,α-diphenyl-2-pyrrolidinemethanol. nih.gov The bulky diphenylmethyl group plays a crucial role in creating a sterically hindered environment that effectively shields one face of the reactive intermediate, leading to high enantioselectivity in a variety of transformations. nih.govrsc.org This compound and its derivatives have become indispensable tools for the asymmetric synthesis of a wide array of chiral molecules.

Detailed Research Findings

The utility of this compound and its derivatives is most evident in their application to key carbon-carbon bond-forming reactions, such as Michael additions and aldol (B89426) reactions.

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental transformation in organic synthesis. organic-chemistry.org The development of asymmetric organocatalytic versions of this reaction has been a major focus, and pyrrolidine-based catalysts have been instrumental in this progress.

Derivatives of this compound, particularly diarylprolinol silyl ethers, have proven to be highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to various Michael acceptors like nitroolefins. rsc.orgrsc.org The catalyst operates through an enamine-based mechanism. The secondary amine of the pyrrolidine catalyst condenses with the carbonyl compound to form a nucleophilic enamine intermediate. The bulky diphenylmethyl group on the catalyst then directs the approach of the electrophilic Michael acceptor to one face of the enamine, thereby controlling the stereochemistry of the newly formed stereocenter. rsc.org

Research has demonstrated that these catalysts can achieve high yields and excellent enantioselectivities for a broad range of substrates. For instance, the addition of various aldehydes to nitroolefins proceeds with high diastereoselectivity and enantioselectivity, often exceeding 95% ee. rsc.org

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a this compound Derivative

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Propanal | (E)-β-Nitrostyrene | 10 | Toluene | RT | 2 | 98 | 95:5 | 96 |

| 2 | Butanal | (E)-β-Nitrostyrene | 10 | Toluene | RT | 3 | 99 | 96:4 | 97 |

| 3 | Pentanal | (E)-β-Nitrostyrene | 10 | Toluene | RT | 4 | 97 | 95:5 | 95 |

| 4 | Isovaleraldehyde | (E)-β-Nitrostyrene | 10 | Toluene | RT | 6 | 95 | 98:2 | 97 |

| 5 | Propanal | (E)-2-(2-nitrovinyl)thiophene | 10 | Toluene | RT | 2 | 96 | 94:6 | 95 |

Aldol Reactions

The aldol reaction, which involves the addition of an enol or enolate to a carbonyl compound, is another cornerstone of carbon-carbon bond formation. The development of catalytic, asymmetric aldol reactions has been a significant achievement in organic synthesis. Pyrrolidine-based organocatalysts have been shown to be effective in promoting direct asymmetric aldol reactions between ketones and aldehydes. researchgate.net

In a typical reaction, the pyrrolidine catalyst reacts with a ketone to form an enamine, which then adds to an aldehyde. The catalyst's chiral scaffold, featuring the bulky diphenylmethyl group, dictates the facial selectivity of the addition, leading to the formation of a chiral β-hydroxy ketone with high enantiomeric excess. rsc.org The versatility of these catalysts allows for the use of a wide range of aldehyde and ketone substrates, providing access to a diverse array of chiral building blocks.

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a this compound Derivative

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetone | 4-Nitrobenzaldehyde | 20 | Acetone | RT | 48 | 62 | 72 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Toluene | 0 | 24 | 95 | 99 |

| 3 | Acetone | Benzaldehyde | 20 | Acetone | RT | 72 | 50 | 60 |

| 4 | Cyclohexanone | Benzaldehyde | 10 | Toluene | 0 | 48 | 89 | 98 |

| 5 | Acetone | 4-Chlorobenzaldehyde | 20 | Acetone | RT | 60 | 58 | 68 |

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOBKZZXZVFOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308207 | |

| Record name | 2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-45-5, 119237-64-8 | |

| Record name | 2-(Diphenylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylmethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119237648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diphenylmethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383127455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIPHENYLMETHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8JZD7LRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization of S 2 Diphenylmethyl Pyrrolidine

Strategies for Enantioselective Synthesis

The enantioselective synthesis of (S)-(-)-2-(Diphenylmethyl)pyrrolidine is crucial for its applications in asymmetric catalysis. Various strategies have been developed to obtain this compound in high enantiopurity.

Established Synthetic Routes to this compound

An efficient and established route for the synthesis of this compound commences from the readily available chiral precursor, L-proline. This multi-step synthesis involves the protection of the amine, followed by the introduction of the diphenylmethyl group and subsequent deprotection.

A notable three-step synthesis has been reported, which offers a significant improvement over previous methods. The key steps typically involve:

Esterification of L-proline: L-proline is first converted to its methyl ester to protect the carboxylic acid functionality.

Grignard Reaction: The proline methyl ester is then reacted with a phenylmagnesium bromide Grignard reagent. This step introduces the two phenyl groups, forming a tertiary alcohol intermediate.

Reductive Dehydroxylation and Deprotection: The hydroxyl group is subsequently removed, and any protecting groups are cleaved to yield the final product, this compound.

Alternative approaches may involve the use of other chiral starting materials and different synthetic transformations to construct the pyrrolidine (B122466) ring with the desired stereochemistry at the C2 position.

Scalability and Efficiency in Preparation

The efficiency and scalability of the synthetic routes are critical for the practical application of this compound in both academic research and industrial processes. The three-step synthesis starting from L-proline has been demonstrated to be efficient and amenable to scale-up.

| Step | Reagents and Conditions | Typical Yield | Key Considerations |

| Esterification | L-proline, Methanol, Thionyl chloride | >95% | Careful control of temperature is necessary to avoid side reactions. |

| Grignard Reaction | Proline methyl ester, Phenylmagnesium bromide, THF | ~45-55% | The stoichiometry of the Grignard reagent is crucial for maximizing the yield and minimizing byproducts. Anhydrous conditions are essential. |

| Reduction/Deprotection | Intermediate alcohol, Hydrogenation (e.g., H2/Pd-C) | High | The choice of catalyst and reaction conditions can influence the efficiency of the dehydroxylation and deprotection steps. |

While specific industrial-scale production data is not extensively published in open literature, the use of readily available starting materials and well-established chemical transformations suggests that the synthesis is scalable. Process optimization would likely focus on improving the yield of the Grignard reaction and streamlining the purification procedures.

Chemical Derivatization for Functional Enhancement

The versatility of this compound as a chiral scaffold can be significantly expanded through chemical derivatization. Modification of the pyrrolidine ring and the nitrogen atom allows for the fine-tuning of its steric and electronic properties, leading to the development of more effective and selective organocatalysts.

N-Substituted and Ring-Modified Pyrrolidine Derivatives

The secondary amine of the pyrrolidine ring serves as a convenient handle for introducing a wide range of substituents. N-alkylation and N-acylation are common strategies to modify the catalyst's properties. For instance, the introduction of bulky N-substituents can enhance stereoselectivity by creating a more defined chiral pocket.

Ring-modification, although synthetically more challenging, offers another avenue for functional enhancement. This can involve the introduction of substituents at other positions on the pyrrolidine ring, which can influence the catalyst's conformation and reactivity.

Synthesis of Chiral Diamines and Ligands Based on this compound

Chiral vicinal diamines are highly valuable ligands in asymmetric catalysis, particularly in metal-catalyzed reactions. The this compound scaffold can be elaborated to produce novel chiral diamines. A common strategy involves the introduction of an aminomethyl group at the C2 position. Copper-catalyzed alkene diamination reactions have emerged as a powerful tool for the synthesis of chiral 2-aminomethyl pyrrolidines with high enantioselectivity. These resulting diamines can then be used as ligands for various transition metals, facilitating a broad range of asymmetric transformations.

Integration into Hybrid Organocatalyst Systems (e.g., with R-phenylglycine, silyl (B83357) groups, benzimidazoles)

To further enhance catalytic activity and selectivity, this compound can be integrated into more complex hybrid organocatalyst systems. This approach combines the stereodirecting ability of the pyrrolidine scaffold with the functional properties of other chemical moieties.

With Silyl Groups: The introduction of a silyl group, for instance, can lead to the formation of methylene isosteres of well-known organocatalysts like the Hayashi-Jørgensen catalysts. A diastereoselective synthesis of silyl-substituted pyrrolidines has been developed, which involves the addition of a silyl-substituted organolithium compound to a chiral sulfinimine derived from 4-bromobutanal. These silyl-functionalized catalysts have shown promise in asymmetric Michael additions.

With Benzimidazoles: Benzimidazole moieties are known to participate in hydrogen bonding and can act as effective activators in catalytic cycles. The incorporation of a benzimidazole unit onto the this compound framework can lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a reaction.

With R-phenylglycine: While specific examples of hybrid catalysts combining this compound with R-phenylglycine are not extensively documented in readily available literature, the principle of creating peptide-like structures or other bifunctional systems is a common strategy in organocatalyst design. Such a combination could potentially create a catalyst with enhanced hydrogen-bonding capabilities and a more defined chiral environment.

The development of these hybrid systems underscores the modularity of the this compound scaffold and its potential for the rational design of highly efficient and selective organocatalysts for a wide array of asymmetric transformations.

Applications in Asymmetric Organocatalysis

Foundational Principles of Pyrrolidine-Catalyzed Asymmetric Reactions

The catalytic prowess of (S)-(-)-2-(Diphenylmethyl)pyrrolidine is rooted in its ability to reversibly form chiral intermediates with substrates, thereby lowering the activation energy of stereoselective pathways. The bulky diphenylmethyl group provides a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the reacting partner to dictate the stereochemical outcome of the product. researchgate.net

Enamine catalysis is a principal activation mode employed by pyrrolidine-based catalysts. researchgate.net In this mechanism, the secondary amine of the this compound catalyst reacts with a carbonyl compound, typically an aldehyde or a ketone, to form a nucleophilic enamine intermediate after the loss of a water molecule. This process raises the Highest Occupied Molecular Orbital (HOMO) energy of the substrate, making it more nucleophilic. nih.gov

The chiral scaffold of the catalyst ensures the enamine is formed in a sterically constrained environment. The diphenylmethyl group effectively blocks one of the two enantiotopic faces of the enamine. researchgate.net Consequently, when an electrophile approaches, it is directed to the less sterically hindered face, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov Once the reaction is complete, the intermediate hydrolyzes to release the product and regenerate the catalyst for the next catalytic cycle. This strategy has been successfully applied to numerous reactions, including the conjugate addition of aldehydes to nitroalkenes. nih.gov

In contrast to enamine catalysis which activates the nucleophile, iminium ion catalysis activates the electrophile. This mode is typically employed for reactions involving α,β-unsaturated aldehydes or ketones. The secondary amine of the this compound catalyst condenses with the carbonyl group of the substrate to form a chiral iminium ion. nih.gov

The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, rendering it more electrophilic and susceptible to attack by a nucleophile. nih.gov The stereoselectivity of the reaction is controlled by the chiral environment around the iminium ion. The bulky diphenylmethyl substituent effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite, more accessible face. nih.gov This mechanism is central to many organocatalytic transformations, including Diels-Alder reactions and Michael additions. acs.orgresearchgate.net

Beyond simple steric hindrance, the stereochemical outcome of reactions catalyzed by this compound and its derivatives is profoundly influenced by a network of non-covalent interactions. acs.orgnih.govnih.gov These subtle forces, including hydrogen bonding, π-stacking, and CH/π interactions, play a decisive role in stabilizing the transition state that leads to the major enantiomer. acs.orgacs.org

In many cases, functional groups on the catalyst or co-catalysts can form hydrogen bonds with the substrates, holding them in a specific orientation within the catalyst's chiral pocket. nih.govmdpi.com This pre-organization of the reactants in the transition state minimizes the energy barrier for the desired stereochemical pathway while increasing it for competing pathways. nih.gov For instance, in reactions involving bifunctional catalysts derived from the pyrrolidine (B122466) scaffold (such as those incorporating thiourea or squaramide moieties), the hydrogen-bond donor part of the catalyst activates the electrophile while the amine part forms the enamine, creating a highly organized and reactive environment. nih.govmdpi.com The interplay of these attractive non-covalent interactions is crucial for achieving the high levels of enantioselectivity characteristic of these catalytic systems. nih.gov

Scope of Enantioselective Transformations

Derivatives of this compound, particularly diarylprolinol silyl (B83357) ethers, have proven to be exceptionally effective organocatalysts for a diverse range of enantioselective transformations. nih.govacs.org Their versatility allows for the asymmetric functionalization of aldehydes and ketones, leading to the synthesis of valuable chiral building blocks. nih.gov

The organocatalytic asymmetric epoxidation of α,β-unsaturated aldehydes and ketones is a key transformation that provides access to chiral epoxides, which are versatile synthetic intermediates. While various organocatalytic systems have been developed for this purpose, those involving pyrrolidine derivatives are noteworthy. nih.gov For example, manganese complexes incorporating chiral pyrrolidine-based salen ligands have been used in the heterogeneous asymmetric epoxidation of unfunctionalized olefins like 2,2-dimethylchromene, achieving high enantioselectivity. rsc.orgkist.re.kr The chiral ligand, derived from the pyrrolidine scaffold, creates a chiral environment around the metal center, which directs the delivery of the oxygen atom to one of the prochiral faces of the olefin.

Table 1: Asymmetric Epoxidation of Olefins using a Pyrrolidine-Based Catalyst System

| Olefin Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2,2-Dimethylchromene | Polymer-bound (pyrrolidine salen)manganese(III) complex | NaOCl | 92% rsc.orgkist.re.kr |

This table presents examples of asymmetric epoxidation reactions where pyrrolidine-derived ligands contribute to the chiral environment, leading to high enantioselectivity.

The direct asymmetric Michael addition is one of the most successful applications of this compound-derived organocatalysts. tohoku.ac.jp In these reactions, an aldehyde or ketone is activated via enamine formation, which then acts as a nucleophile, adding to a Michael acceptor such as a nitroalkene. tohoku.ac.jprsc.org The use of diarylprolinol silyl ether catalysts, such as the trimethylsilyl (TMS) ether of this compound, has been shown to dramatically increase reactivity and enantioselectivity compared to the parent prolinol. tohoku.ac.jp

These reactions are characterized by their broad substrate scope, accommodating various aldehydes and nitroalkenes, and consistently delivering the Michael adducts in high yields, with excellent diastereoselectivity and nearly perfect enantioselectivity in many cases. tohoku.ac.jp The catalyst loading can often be reduced without compromising the stereochemical outcome. tohoku.ac.jp

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

| Aldehyde (Michael Donor) | Nitroalkene (Michael Acceptor) | Yield | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) of syn-isomer |

|---|---|---|---|---|

| Propanal | (E)-β-Nitrostyrene | 82% | 95:5 | 99% tohoku.ac.jp |

| Butanal | (E)-β-Nitrostyrene | 83% | 94:6 | 99% tohoku.ac.jp |

| Pentanal | (E)-β-Nitrostyrene | 85% | 94:6 | 99% tohoku.ac.jp |

| 3-Methylbutanal | (E)-β-Nitrostyrene | 90% | >99:1 | 99% tohoku.ac.jp |

| Propanal | (E)-2-(2-Nitroviny)thiophene | 91% | 95:5 | 98% tohoku.ac.jp |

| Propanal | (E)-1-Nitro-4-phenyl-1-butene | 72% | 93:7 | 99% tohoku.ac.jp |

Data sourced from Hayashi, Y., et al. (2005), showcasing the high efficiency and selectivity of the catalyst in Michael addition reactions. tohoku.ac.jp Conditions typically involve 10 mol% of the catalyst in an organic solvent at room temperature.

Direct Asymmetric Michael Addition Reactions

Conjugate Additions to Nitroalkenes and Nitroolefins

The asymmetric conjugate addition of nucleophiles to nitroalkenes is a powerful method for constructing highly functionalized chiral molecules. This compound and its derivatives, particularly diarylprolinol silyl ethers, are highly effective catalysts for the Michael addition of aldehydes and ketones to nitroolefins. nih.govacs.org The reaction proceeds through the formation of a chiral enamine intermediate from the catalyst and the carbonyl compound. This enamine then attacks the nitroalkene, with the catalyst's bulky diphenylmethyl group directing the facial selectivity of the attack, thus controlling the stereochemistry of the newly formed stereocenter. This methodology has been shown to be effective for a variety of aliphatic aldehydes and both aromatic and aliphatic nitroolefins.

Research has demonstrated that these reactions can achieve high yields and excellent stereoselectivities. For instance, the addition of propanal to trans-β-nitrostyrene catalyzed by pyrrolidine derivatives can proceed with high conversion rates and enantioselectivities. mdpi.com The reaction conditions, such as solvent and the presence of additives, can be tuned to optimize both the yield and the enantiomeric excess (ee) of the desired γ-nitro carbonyl product.

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | 10-20 | ~99 | 75:25 | 79 (syn) |

| Cyclohexanone | trans-β-Nitrostyrene | 10-20 | High | 90:10 | 80 (syn) |

Intramolecular Variations

The principles of organocatalytic Michael additions can be extended to intramolecular reactions, providing a powerful strategy for the enantioselective synthesis of cyclic compounds. nih.gov In these reactions, a molecule containing both a nucleophilic carbonyl group (or a precursor) and an electrophilic Michael acceptor undergoes cyclization in the presence of a chiral catalyst like this compound. The catalyst forms a chiral enamine which then attacks the tethered acceptor, leading to the formation of a cyclic product with controlled stereochemistry. rsc.org

This strategy has been successfully employed in cascade reactions, such as the aza-Michael/Michael addition, to construct highly functionalized chiral pyrrolidines. rsc.org For instance, a cascade reaction between nitroalkenes and tosylaminomethyl enones can yield trisubstituted pyrrolidines in good yields, with high diastereoselectivities and excellent enantioselectivities. rsc.org These intramolecular processes are highly valuable as they can rapidly build molecular complexity from relatively simple linear precursors. nih.gov

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Proline and its derivatives, including this compound, are effective organocatalysts for direct asymmetric aldol reactions between ketones and aldehydes. nih.govemorychem.science The catalytic cycle involves the formation of a nucleophilic enamine between the ketone and the secondary amine catalyst. This chiral enamine then adds to the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.

The bulky diphenylmethyl group on the pyrrolidine ring is critical for achieving high stereocontrol, as it effectively shields one face of the enamine, dictating the trajectory of the incoming aldehyde. nih.gov This class of catalysts has been shown to afford aldol products with high diastereoselectivities and enantioselectivities for a broad range of substrates. emorychem.science The efficiency of these catalysts often allows for low catalyst loadings (e.g., 1-5 mol%) and can be performed in both organic and aqueous media. emorychem.science

| Ketone | Aldehyde | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cyclohexanone | p-Nitrobenzaldehyde | Prolinamide derivatives | High | Up to 99:1 (anti) | Up to >99 |

| Acetone | Isatins | Prolinamide derivatives | Up to 99 | N/A | Up to 80 |

Asymmetric Alkylation Reactions

This compound has been utilized as a chiral auxiliary in asymmetric alkylation reactions. In this approach, the chiral amine is first covalently attached to the substrate to form an intermediate, such as an enamine or an amide. The steric bulk of the diphenylmethyl group then directs the approach of an alkylating agent to one face of the molecule, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary releases the enantioenriched product. This methodology has proven effective for the monoalkylation of N-acyl derivatives of the parent compound.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. wikipedia.org Organocatalysis has provided a route to enantioselective versions of this reaction. Catalysts like this compound and its silyl ether analogues are highly effective in catalyzing asymmetric Diels-Alder reactions, particularly with α,β-unsaturated aldehydes as dienophiles. nih.govrsc.org

The catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the dienophile, accelerating the reaction and, crucially, the bulky substituent on the catalyst provides facial discrimination. nih.gov This leads to the formation of cyclohexene products with high levels of diastereo- and enantioselectivity. The utility of (S)-2-(diphenylmethyl)pyrrolidine as a chiral auxiliary has also been explored in this context.

Other Notable Enantioselective Processes

The versatility of this compound and related structures extends to a variety of other important enantioselective transformations.

Suzuki Cross-Coupling: While not a direct catalyst, the pyrrolidine scaffold is a key structural motif in many chiral phosphine ligands used in palladium-catalyzed asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com The synthesis of functionalized pyrrolidines often employs Suzuki reactions, highlighting the synergy between these chemical technologies. mdpi.com The development of chiral ligands incorporating the diphenylmethylpyrrolidine moiety is an area of interest for creating new, highly selective catalysts for C-C bond formation.

1,3-Dipolar Cycloadditions: This class of reactions is a fundamental tool for the synthesis of five-membered heterocycles, including pyrrolidines. thieme-connect.de The asymmetric variant, often catalyzed by chiral metal complexes or organocatalysts, allows for the stereocontrolled synthesis of highly substituted pyrrolidine rings. nih.gov Azomethine ylides are common 1,3-dipoles in these reactions, and their cycloaddition with various dipolarophiles provides direct access to the pyrrolidine core. thieme-connect.denih.gov Catalysts derived from the pyrrolidine family are instrumental in controlling the stereochemical outcome of these powerful ring-forming reactions. rsc.org

Ketone Reductions: Chiral amino alcohols derived from proline, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, are precursors to highly effective oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) for the asymmetric reduction of prochiral ketones using borane. nih.govnih.gov this compound is the dehydroxylated analogue of this precursor. The mechanism involves the formation of a complex between the catalyst and borane, which coordinates to the ketone in a sterically defined manner, directing hydride delivery to one prochiral face. This method is known for its high enantioselectivity (often >95% ee) and predictable stereochemical outcome. nih.gov

Benzoyloxylation: The direct asymmetric α-benzoyloxylation of aldehydes can be effectively catalyzed by pyrrolidine derivatives with bulky C2-substituents, such as (S)-2-(trityl)pyrrolidine, a close structural analogue of the title compound. The reaction utilizes benzoyl peroxide as the oxygen source and proceeds via an enamine intermediate, yielding valuable α-acyloxyaldehydes with high enantioselectivity (up to 98% ee).

Performance Evaluation in Asymmetric Catalysis

The performance of this compound and its closely related analogues, particularly the diarylprolinol silyl ethers, is widely regarded as exceptional in the field of asymmetric organocatalysis. nih.govacs.org Their success stems from a combination of high reactivity, broad substrate scope, and the consistent ability to induce high levels of stereoselectivity.

A key feature of this catalyst class is its generality. The same basic catalytic scaffold is capable of promoting a large number of distinct enantioselective reactions through multiple activation modes, including enamine and iminium ion catalysis. nih.govnih.gov This versatility allows for the functionalization of aldehydes and ketones at various positions (α, β, γ, etc.) with a wide array of both nucleophiles and electrophiles. nih.gov

The catalyst's performance is characterized by:

High Enantioselectivity: The well-defined chiral environment created by the bulky diphenylmethyl group consistently leads to products with high enantiomeric excess, often exceeding 90-99% ee across different reaction types.

High Diastereoselectivity: In reactions where multiple stereocenters are formed, such as Michael and aldol additions, these catalysts typically provide high levels of diastereocontrol, often favoring one diastereomer significantly (e.g., >95:5 dr).

Efficiency and Robustness: The catalysts are often effective at low loadings (1-10 mol%), are relatively stable, and can be used under mild reaction conditions. Some derivatives have also been developed for use in environmentally benign solvents, including water. nih.gov

The predictable stereochemical outcomes and reliable performance have made this class of organocatalysts a powerful tool in academic research and an attractive candidate for industrial applications, including the total synthesis of complex natural products and pharmaceuticals. acs.orgnih.gov

Enantioselectivity (Enantiomeric Excess, ee)

Enantioselectivity, often quantified as enantiomeric excess (ee), is a critical measure of the effectiveness of a chiral catalyst. It represents the degree to which one enantiomer of a product is formed in excess of the other. In the context of organocatalysis by pyrrolidine-based catalysts, high enantioselectivity is typically achieved through the effective shielding of one face of the reactive intermediate by the bulky substituent on the catalyst.

While comprehensive data tables detailing the enantioselectivity of reactions catalyzed directly by this compound are scarce, the performance of its derivatives underscores the potential of the core structure. For example, a chiral (S)-pyrrolidine trifluoromethanesulfonamide has been shown to be a highly effective catalyst for the direct Michael addition of aldehydes and ketones to nitroolefins, yielding products with up to 99% ee. This high level of enantioselectivity is attributed to the specific electronic and steric properties of the sulfonamide group in conjunction with the pyrrolidine ring.

The general mechanism involves the formation of a chiral enamine from the reaction of the secondary amine of the pyrrolidine catalyst and a carbonyl compound (aldehyde or ketone). The bulky diphenylmethyl group directs the incoming electrophile to one face of the enamine, leading to the preferential formation of one enantiomer.

Representative Enantioselectivity Data for a Derivative Catalyst in a Michael Addition Reaction

| Entry | Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | RT | 95 | 90 |

| 2 | Propanal | β-Nitrostyrene | 20 | CH2Cl2 | 0 | 88 | 85 |

Diastereoselectivity (Diastereomeric Ratio, dr)

When a reaction can produce multiple diastereomers, the diastereoselectivity, expressed as the diastereomeric ratio (dr), becomes a key performance indicator for the catalyst. In many organocatalytic reactions, such as the Michael addition of a ketone to a nitroalkene, two new stereocenters can be formed, leading to the possibility of syn and anti diastereomers.

The steric hindrance provided by the diphenylmethyl group in this compound and its derivatives plays a crucial role in controlling the relative orientation of the reactants in the transition state, thereby determining the diastereoselectivity. As mentioned earlier, an organocatalyst derived from this compound has achieved a diastereomeric ratio of up to 98:2 for the syn product in the Michael addition of cyclohexanone to nitroolefins. This high level of diastereocontrol is a testament to the well-defined chiral environment created by the catalyst.

Illustrative Diastereoselectivity in a Michael Addition Catalyzed by a Derivative

| Entry | Ketone | Nitroalkene | Catalyst (mol%) | Solvent | dr (syn:anti) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 98:2 |

| 2 | Cyclopentanone | trans-β-Nitrostyrene | 10 | Toluene | 95:5 |

Reaction Efficiency and Turnover Frequencies

The efficiency of a catalyst is a measure of its activity and longevity. Key metrics include the turnover number (TON), which is the number of moles of substrate converted per mole of catalyst before it becomes inactive, and the turnover frequency (TOF), which is the TON per unit of time. High TONs and TOFs are desirable for practical and economic reasons, as they indicate that a small amount of catalyst can produce a large amount of product in a short period.

There is a lack of specific data in the available literature regarding the turnover numbers and turnover frequencies for reactions directly catalyzed by this compound. Research in organocatalysis often focuses on achieving high stereoselectivity, and detailed kinetic studies to determine TONs and TOFs are not always reported, particularly for foundational scaffolds that are more commonly used as building blocks for more active catalysts. The efficiency of pyrrolidine-based catalysts is influenced by factors such as catalyst loading, reaction temperature, and the presence of co-catalysts or additives. Generally, lower catalyst loadings are preferred to maximize the turnover number.

Mechanistic Insights and Computational Chemistry Studies

Reaction Mechanism Elucidation

Characterization of Reactive Intermediates (e.g., Enamines, Iminium Salts)

Specific experimental or spectroscopic characterization of enamine and iminium salt intermediates derived from (S)-(-)-2-(Diphenylmethyl)pyrrolidine is not documented in available research.

Dual Roles of Protonated Amine Salts in Catalysis

The specific roles of the protonated form of this compound in catalytic cycles, such as acting as a Brønsted acid or influencing the conformational rigidity of the transition state through hydrogen bonding, have not been mechanistically detailed for this compound.

Electrophilic Oxidation Pathways

There is no available information on the involvement of this compound in catalyzing electrophilic oxidation reactions or the mechanisms of such pathways.

Computational Modeling of Catalytic Processes

Density Functional Theory (DFT) for Transition State Analysis

No specific DFT studies analyzing the transition states of reactions catalyzed by this compound have been found in the public literature.

Conformational Preferences and Stereochemical Control

While the stereochemical outcome of reactions catalyzed by this compound is attributed to its chiral structure, detailed computational analyses of its conformational preferences and their direct correlation with stereochemical control are not available.

Energy Profiles and Stability of Iminium Ions

In the realm of aminocatalysis, this compound derivatives catalyze reactions with α,β-unsaturated aldehydes by forming transient iminium ion intermediates. The energy and electronic properties of these iminium ions are pivotal in determining the reaction's course and efficiency. Computational studies, particularly ab initio calculations, have been employed to investigate these properties.

A significant study compared the reactivity of the iminium ions derived from the O-trimethylsilyl ether of (S)-(-)-2-(Diphenylmethyl)pyrrolidinol (a diphenylprolinol silyl (B83357) ether) with those derived from its analogue bearing electron-withdrawing trifluoromethyl groups on the phenyl rings. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the iminium ion is a key factor; a lower LUMO energy implies a more electrophilic and reactive intermediate, particularly in cycloaddition reactions. nih.gov

It was computationally demonstrated that the LUMO of the iminium ion derived from the trifluoromethyl-substituted diarylprolinol silyl ether is lower in energy than that of the iminium ion from the unsubstituted diphenylprolinol silyl ether. nih.gov This difference in LUMO energy directly correlates with the observed reactivity. The trifluoromethyl-substituted catalyst, by creating a more electron-deficient iminium ion, is more reactive and effective in cycloaddition-type reactions (Type B). nih.gov

Conversely, the formation of the iminium ion itself can be the rate-determining step. In such cases, the diphenylprolinol silyl ether catalyst has been shown to be more reactive, leading to faster iminium ion generation compared to its trifluoromethyl-substituted counterpart. nih.gov This makes the diphenylprolinol silyl ether a superior catalyst for reactions where the nucleophilic attack on the iminium ion is fast and iminium formation is rate-limiting, such as in many Michael-type additions (Type A). nih.gov

The stability of these iminium ions is also influenced by the solvent and the presence of acid co-catalysts. Acids can accelerate the formation of the iminium ion, which is a key step in the catalytic cycle. nih.gov Computational studies on various pyrrolidine-derived iminium ions have shown that substituents that can stabilize the positive charge lead to more stable iminium ions in the gas phase. researchgate.net In polar solvents, the predicted order of stability for iminium ions derived from various prolinol derivatives can be computationally determined, providing a guide for catalyst selection. researchgate.net

| Catalyst Derivative | Relative LUMO Energy of Iminium Ion | Favored Reaction Type | Rationale |

|---|---|---|---|

| Diphenylprolinol Silyl Ether | Higher | Type A (e.g., Michael Addition) | Faster generation of the iminium ion is rate-determining. nih.gov |

| Trifluoromethyl-Substituted Diarylprolinol Silyl Ether | Lower | Type B (e.g., Cycloaddition) | Lower LUMO energy enhances reactivity of the iminium ion. nih.gov |

Structure-Activity and Structure-Selectivity Relationships from Mechanistic Studies

Mechanistic studies, combining experimental observations with computational analysis, have been crucial in delineating the structure-activity and structure-selectivity relationships for catalysts derived from this compound. The bulky diphenylmethyl group, in conjunction with the pyrrolidine (B122466) ring, creates a well-defined chiral environment that dictates the stereochemical outcome of reactions.

The primary role of the bulky diphenylmethyl group is to effectively shield one of the enantiotopic faces of the iminium ion intermediate. This steric hindrance directs the incoming nucleophile to the opposite, less hindered face, thereby controlling the enantioselectivity of the reaction. semanticscholar.org Computational models of the transition states for nucleophilic attack on the iminium ion consistently show that the lowest energy pathway is the one where the nucleophile approaches from the side opposite the diphenylmethyl group.

The structure-selectivity relationship was clearly demonstrated in the comparative studies between the standard diphenylprolinol silyl ether and its trifluoromethyl-substituted analogue. The electronic nature of the aryl groups directly influences the reactivity and, consequently, the scope of the catalyst.

Activity : As established through computational studies, the electron-withdrawing trifluoromethyl groups lower the iminium ion's LUMO, increasing the catalyst's activity in LUMO-lowering cycloaddition reactions. nih.gov In contrast, the unsubstituted diphenylprolinol silyl ether shows higher activity in reactions where the rate of iminium ion formation is paramount. nih.gov This demonstrates a clear relationship between the electronic structure of the catalyst's aryl groups and its catalytic activity for specific reaction types.

These findings highlight that a deep understanding of the entire energy profile and the conformational dynamics of the intermediates and transition states is necessary to fully rationalize the structure-selectivity relationships.

| Structural Feature | Influence on Mechanism | Effect on Activity/Selectivity |

|---|---|---|

| Bulky Diphenylmethyl Group | Provides steric shielding of one face of the iminium ion. semanticscholar.org | High enantioselectivity by directing nucleophilic attack. |

| Unsubstituted Phenyl Rings | Allows for faster iminium ion formation. nih.gov | Higher activity in reactions where iminium formation is rate-limiting (e.g., Michael additions). nih.gov |

| Electron-Withdrawing Groups (e.g., -CF₃) on Phenyl Rings | Lowers the LUMO energy of the iminium ion. nih.gov | Higher activity in reactions where the electrophilicity of the iminium ion is key (e.g., cycloadditions). nih.gov |

| Overall Catalyst Rigidity and Chiral Scaffold | Influences the conformation of transition states and intermediates. rsc.org | Dictates the precise facial selectivity and can lead to high stereocontrol. |

Immobilization and Recycling Strategies for S 2 Diphenylmethyl Pyrrolidine Based Catalysts

Rationale for Heterogenization of Chiral Organocatalysts

The transition from homogeneous to heterogeneous catalysis, known as heterogenization, offers a compelling solution to the challenges associated with soluble organocatalysts. The primary motivation for immobilizing chiral organocatalysts like (S)-(-)-2-(Diphenylmethyl)pyrrolidine is to facilitate their recovery and reuse. This is particularly crucial for complex and expensive chiral catalysts, where recycling is essential for economic viability.

Key advantages of heterogenization include:

Simplified Separation: Immobilized catalysts can be easily separated from the reaction mixture by simple physical methods such as filtration, eliminating the need for complex and often costly purification techniques like chromatography.

Continuous Flow Processes: Heterogenized catalysts are well-suited for use in continuous flow reactors, which offer advantages in terms of process control, safety, and scalability for industrial applications.

Improved Sustainability: By enabling catalyst recycling and reducing downstream processing, immobilization contributes to more environmentally friendly and sustainable chemical processes.

Diverse Immobilization Platforms

A variety of materials have been explored as supports for the immobilization of this compound-based catalysts. The choice of support and the immobilization technique are critical factors that can influence the catalyst's activity, selectivity, and stability.

Solid supports are the most common platforms for catalyst immobilization. These can be broadly categorized into organic polymers and inorganic materials.

Polymeric Resins: Polystyrene has been a popular choice for supporting diarylprolinol silyl (B83357) ether catalysts. For instance, a polystyrene-supported catalyst has been effectively used in the enantioselective domino Michael-Knoevenagel reaction. Another approach involves the use of soluble polymers like monomethoxy poly(ethylene glycol) (MeOPEG), which combines the benefits of homogeneous catalysis (high reactivity and selectivity) with the ease of separation of heterogeneous systems. Catalysts have also been immobilized on polyhedral oligomeric silsesquioxanes (POSS), demonstrating excellent recyclability in asymmetric Michael addition reactions.

Mesoporous Silica: Inorganic materials like mesoporous silica offer high surface areas and well-defined pore structures, making them attractive supports for catalysts. While less specifically detailed for this compound in the provided context, silica is a widely used support for other chiral organocatalysts like chiral phosphoric acids, demonstrating robust stability and reusability.

Ionic liquids (ILs) have gained attention as a medium for catalysis and as supports for catalysts. They can enhance catalyst stability and prevent leaching. Polymer-supported ionic liquids, specifically those based on imidazolium salts, have proven to be highly efficient and reusable catalysts for various reactions. While direct examples of this compound supported on ionic liquids are not extensively detailed in the search results, the general principle of using ionic liquid phases to immobilize and recycle catalysts is a well-established strategy.

Evaluation of Recyclability and Catalyst Stability

A key aspect of developing immobilized catalysts is the rigorous evaluation of their recyclability and stability over multiple reaction cycles. A loss of activity can occur due to catalyst leaching from the support, physical degradation of the support material, or chemical decomposition of the catalytic moiety.

Several studies have demonstrated the successful recycling of immobilized this compound-based catalysts. For example, a POSS-supported diarylprolinol silyl ether catalyst was recycled at least eight times in the asymmetric Michael addition of aldehydes to arylnitroalkenes without a significant drop in yield or stereoselectivity. Similarly, a catalyst supported on a fluorinated tag was reused for up to eight cycles with minimal loss of activity.

In another study, a MeOPEG-supported Jørgensen-Hayashi catalyst was recycled, showing excellent selectivity but a gradual loss of activity. This decrease in activity was attributed to product inhibition rather than decomposition of the catalyst. A regeneration method was developed to restore the catalyst's activity, ensuring its complete recyclability.

Table 1: Recyclability of Immobilized this compound Based Catalysts

Impact on Catalytic Performance and Industrial Applicability

The process of immobilization can have a significant impact on the catalytic performance of the organocatalyst. Ideally, the immobilized catalyst should retain the high activity and selectivity of its homogeneous counterpart. In many cases, the reactivity and selectivity of the immobilized diarylprolinol silyl ether catalysts are comparable to the non-supported versions. For example, the MeOPEG-supported Jørgensen-Hayashi catalyst showed unchanged reactivity and selectivity in the Michael addition of nitromethane to α,β-unsaturated aldehydes.

The improved handling, separation, and reusability of immobilized catalysts greatly enhance their industrial applicability. The ability to avoid heavy metal contaminants is a significant advantage of organocatalysis, particularly in the pharmaceutical industry. The development of robust, recyclable heterogeneous organocatalysts makes these processes more economically and environmentally sustainable on an industrial scale. Furthermore, the use of these immobilized systems in continuous flow reactors paves the way for more efficient and scalable manufacturing processes.

Advanced Analytical Applications in Chiral Recognition

(S)-(-)-2-(Diphenylmethyl)pyrrolidine as a Chiral Solvating Agent (CSA) for NMR Spectroscopy

This compound has emerged as an effective chiral solvating agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the enantiomeric purity of chiral compounds. uludag.edu.tr The use of CSAs is a direct and non-destructive method that avoids the need for chemical derivatization of the analyte. unipi.itresearchgate.net This approach is valued for its simplicity and speed in obtaining crucial stereochemical information.

In a standard, achiral solvent, enantiomers of a chiral molecule are spectroscopically indistinguishable by NMR because they have identical chemical environments and produce identical spectra. The fundamental principle of chiral recognition using a CSA is the creation of a chiral environment within the NMR tube. eurekaselect.com When a chiral solvating agent like this compound is added to a solution containing a racemic or scalemic mixture of a chiral analyte, transient diastereomeric complexes are formed through rapid, reversible, non-covalent interactions. nih.gov

For a chiral analyte with R and S enantiomers, two different diastereomeric complexes are formed with the S-configured CSA: [(R)-analyte•••(S)-CSA] and [(S)-analyte•••(S)-CSA]. Because diastereomers have different physical and chemical properties, the nuclei of the analyte in these two complexes experience distinct magnetic environments. This difference lifts the spectroscopic degeneracy of the enantiomers, resulting in separate, chemically-shifted signals (chemical shift non-equivalence, denoted as ΔΔδ) for each enantiomer in the NMR spectrum. nih.gov The magnitude of this separation allows for the visualization and quantification of the individual enantiomers.

This compound has demonstrated particular efficacy as a CSA for the enantiodiscrimination of chiral carboxylic acids. uludag.edu.tr The interaction between the basic nitrogen atom of the pyrrolidine (B122466) ring and the acidic proton of the carboxylic acid group is a key factor in forming the diastereomeric complexes. This strong acid-base interaction, supplemented by other non-covalent forces, leads to well-resolved signals for the enantiomers of the acid, especially for protons located near the chiral center (e.g., α-protons).

The enantiomeric excess (ee) of a sample can be accurately determined by integrating the baseline-separated signals corresponding to each enantiomer. The ratio of the integration values directly correlates to the ratio of the enantiomers in the mixture. This method provides a straightforward and reliable means for quantitative analysis. nih.gov The applicability of this CSA has been demonstrated for various α-substituted carboxylic acids.

Below is a representative table illustrating the typical chemical shift differences observed for the α-proton of various chiral carboxylic acids when using a structurally analogous chiral amino alcohol as the solvating agent.

| Chiral Carboxylic Acid | Observed Proton | Chemical Shift Difference (ΔΔδ in ppm) |

| Mandelic Acid | α-H | 0.135 |

| 2-Chloromandelic Acid | α-H | 0.160 |

| 4-Methoxymandelic Acid | α-H | 0.098 |

| 2-Phenylpropionic Acid | α-H | 0.075 |

| Ibuprofen | α-H | 0.062 |

This table presents illustrative data based on findings with structurally similar chiral solvating agents to demonstrate the principle of enantiodiscrimination for carboxylic acids.

While highly effective for carboxylic acids, the utility of this compound as a CSA shows a degree of substrate specificity. It has been reported to be a good CSA for some secondary alcohols, but its effectiveness is not as universal as with acids. uludag.edu.tr For alcohols, the primary interaction with the CSA is hydrogen bonding between the alcohol's hydroxyl group and the pyrrolidine's nitrogen atom.

The degree of chiral recognition and the magnitude of the induced chemical shift separation (ΔΔδ) for alcohols are generally smaller than those observed for carboxylic acids. This can be attributed to the weaker nature of the hydrogen bond interaction with alcohols compared to the stronger, more organizing acid-base interaction with carboxylic acids. Consequently, achieving baseline separation of signals for alcohols can be more challenging, which may limit the accuracy of enantiomeric excess determination. The efficacy is highly dependent on the structure of the specific alcohol, with sterically bulky groups near the hydroxyl function often leading to better discrimination. For other classes of compounds that lack a site for strong hydrogen bonding or acid-base interactions, such as hydrocarbons or alkyl halides, this compound is generally not an effective CSA.

The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes held together by a combination of non-covalent interactions. The stability and specific geometry of these complexes are different for each enantiomer, leading to the observed spectral differences. The widely accepted "three-point interaction model" provides a rational basis for understanding effective chiral recognition, where a minimum of three simultaneous interaction points between the CSA and the analyte are required to fix the spatial orientation and achieve discrimination. mdpi.com

In the case of this compound interacting with a chiral carboxylic acid, the key interactions are:

Acid-Base Interaction/Hydrogen Bonding : A strong interaction occurs between the acidic proton of the carboxylic acid and the lone pair of electrons on the basic nitrogen of the pyrrolidine ring. This serves as the primary anchoring point.

π-π Stacking : The two phenyl groups on the CSA can engage in π-π stacking interactions with aromatic rings present on the analyte (e.g., the phenyl group in mandelic acid).

Steric Repulsion : The bulky diphenylmethyl group creates a defined chiral pocket. Steric hindrance between substituents on the chiral centers of the CSA and the analyte forces the two enantiomers of the analyte to adopt different average conformations upon binding, which is a crucial element for discrimination.

The combination of these attractive and repulsive forces results in two diastereomeric complexes with distinct geometries and stabilities, which is the underlying source of the enantiodiscrimination observed in the NMR spectrum.

Emerging Research Directions and Future Outlook

Rational Design of Enhanced Pyrrolidine-Based Organocatalysts

The thoughtful and strategic design of catalysts is paramount to advancing their utility. For derivatives of (S)-(-)-2-(Diphenylmethyl)pyrrolidine, a primary focus has been the modification of the silyl (B83357) ether protecting group and the aromatic rings of the diphenylmethyl moiety. These structural tweaks are instrumental in fine-tuning the catalyst's steric and electronic properties, thereby enhancing enantioselectivity and reactivity in various transformations.

One prominent strategy involves the introduction of bulky substituents on the silicon atom of the silyl ether. For instance, replacing the commonly used trimethylsilyl (TMS) group with a more sterically demanding group like triisopropylsilyl (TIPS) can significantly influence the catalyst's performance. This modification can create a more defined chiral pocket, leading to improved facial discrimination of the substrate.

Furthermore, computational studies, particularly Density Functional Theory (DFT) calculations, are becoming increasingly vital in the rational design process. These theoretical models allow for the prediction of transition state geometries and energy barriers, providing valuable insights into the catalyst-substrate interactions that govern enantioselectivity. This predictive power enables a more targeted and less empirical approach to catalyst development.

The modification of the aryl groups on the diphenylmethyl substituent presents another avenue for catalyst enhancement. By introducing electron-donating or electron-withdrawing groups, or by extending the π-system, researchers can modulate the electronic nature of the catalyst, which can be crucial for reactions involving electronically diverse substrates.

Table 1: Impact of Structural Modifications on Catalyst Performance

| Catalyst Derivative | Modification | Targeted Reaction | Observed Effect |

|---|---|---|---|

| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether | Introduction of trifluoromethyl groups on the aryl rings | α-bromination of aldehydes | Improved yields and enantioselectivities by reducing catalyst deactivation. acs.org |

| (S)-2-[Bis(3,5-di-tert-butylphenyl)trimethylsilyloxymethyl]pyrrolidine | Introduction of bulky tert-butyl groups on the aryl rings and a TMS ether | Michael addition | Enhanced steric shielding, leading to high enantioselectivity. |

Expanding the Repertoire of Catalytic Transformations

A key area of ongoing research is the expansion of the types of chemical reactions that can be effectively catalyzed by this compound and its derivatives. While traditionally known for their excellence in Michael additions and aldol (B89426) reactions, these organocatalysts are proving to be versatile tools for a much broader range of asymmetric transformations.

Recent studies have demonstrated their successful application in novel cycloaddition reactions, allowing for the stereocontrolled synthesis of complex cyclic architectures. For example, derivatives of the Jørgensen-Hayashi catalyst, a prominent member of this catalyst family, have been employed in [4+2] cycloadditions, activating dienals through trienamine formation to react with various dienophiles. nih.gov

Furthermore, the scope of substrates amenable to catalysis by these pyrrolidine (B122466) derivatives is continually being broadened. Research is actively exploring their use with less reactive substrates and in more challenging transformations, pushing the boundaries of what is achievable with organocatalysis. This includes the development of protocols for the functionalization of a wider array of aldehydes and ketones.

Synergistic Catalysis Involving this compound Derivatives

A particularly exciting frontier is the integration of this compound-based organocatalysis with other catalytic modes in synergistic or cooperative catalytic systems. This approach involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts, often leading to enhanced reactivity and selectivity that is unattainable with a single catalyst.

In such systems, the chiral pyrrolidine catalyst typically activates the carbonyl compound through the formation of a nucleophilic enamine or a transient iminium ion, thereby controlling the stereochemical outcome. Concurrently, a second catalyst, which could be a Lewis acid, a Brønsted acid, or another organocatalyst, activates the reaction partner.

For instance, the combination of a Jørgensen-Hayashi-type catalyst with a Brønsted acid has been shown to be effective in the activation of vinyl pyridines for subsequent reactions. nih.gov The pyrrolidine forms an enamine with an aldehyde, while the Brønsted acid protonates the pyridine nitrogen, lowering its LUMO and rendering it more susceptible to nucleophilic attack. This dual activation strategy opens up new avenues for the synthesis of complex molecules.

Table 2: Examples of Synergistic Catalytic Systems

| Pyrrolidine Catalyst | Co-catalyst | Reaction Type | Role of Pyrrolidine Catalyst | Role of Co-catalyst |

|---|---|---|---|---|

| Jørgensen-Hayashi catalyst derivative | Brønsted Acid (TfOH) | Addition of aldehydes to 4-vinyl pyridine | Enamine formation to activate the aldehyde. nih.gov | Protonation of the vinyl pyridine to lower its LUMO. nih.gov |

| Chiral pyrrolidine derivative | tert-Leucine | Domino oxa-Michael–Mannich reaction | Iminium ion formation to activate cyclohexenone. | Forms an imine with salicylic aldehyde for activation. |

Sustainable Chemical Synthesis and Industrial Relevance

The principles of green chemistry are increasingly influencing the design of synthetic routes, and organocatalysis, with its avoidance of heavy metals, is inherently aligned with these goals. The development of sustainable and industrially scalable processes utilizing this compound and its derivatives is a critical area of future research.

Efforts are being directed towards developing catalytic systems that operate under milder reaction conditions, utilize environmentally benign solvents (such as water or bio-based solvents), and allow for easy catalyst recovery and recycling. The immobilization of these organocatalysts on solid supports is a promising strategy to facilitate their reuse and reduce process waste.

From an industrial perspective, the high efficiency and selectivity of these catalysts make them attractive for the synthesis of chiral building blocks for the pharmaceutical, agrochemical, and fine chemical industries. While the parent compound, 2-(Diphenylmethyl)pyrrolidine, has been noted for its use as a chiral derivatizing agent, the catalytic applications of its derivatives hold significant commercial potential. The development of robust and cost-effective manufacturing processes for these catalysts is crucial for their widespread adoption in large-scale synthesis.

The continued exploration of the catalytic capabilities of this compound and its rationally designed derivatives promises to deliver innovative and sustainable solutions for the synthesis of complex chiral molecules, further solidifying its status as a pillar of modern asymmetric catalysis.

Q & A

Basic Synthesis and Enantiomeric Purity

Q: What are the established synthetic routes for (S)-(-)-2-(Diphenylmethyl)pyrrolidine, and how do critical parameters (e.g., chiral auxiliaries, reaction conditions) influence enantiomeric purity? A: The compound is synthesized via multi-step reactions involving chiral intermediates. For example, in organocatalyst preparation, this compound is derived from Cbz-R-phenylglycine through sequential coupling with indoline or pyrrolidine derivatives, followed by deprotection and purification . Key parameters include:

- Chiral resolution : Use of enantiopure starting materials (e.g., L-proline derivatives) to ensure stereochemical fidelity.

- Purification : Chromatographic techniques (e.g., HPLC with chiral columns) to isolate the target enantiomer.

- Reaction monitoring : NMR or polarimetry to track enantiomeric excess (ee) during synthesis.

Characterization Techniques

Q: Which spectroscopic and analytical methods are most effective for characterizing this compound, and how are data interpreted? A:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity; the compound’s chiral environment splits proton signals, enabling enantiomeric differentiation .

- Polarimetry : Measures optical rotation ([α]ᴅ) to assess enantiopurity (e.g., [α]ᴅ = -XX° for the (S)-enantiomer) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (237.34 g/mol) and fragmentation patterns .

Application in Chiral NMR Analysis

Q: How does this compound function as a chiral solvating agent for NMR-based enantiomeric composition analysis? A: The compound forms diastereomeric complexes with chiral carboxylic acids, causing distinct chemical shifts in NMR spectra. For example:

- Experimental design : Dissolve the analyte and solvating agent in deuterated solvents (e.g., CDCl₃) at a 1:1 molar ratio.

- Data interpretation : Compare integration ratios of split peaks to calculate % ee .

Advanced Application in Asymmetric Catalysis

Q: What mechanistic insights explain the role of this compound in asymmetric Michael additions, and how are reaction conditions optimized? A: The compound acts as a chiral organocatalyst in Michael additions (e.g., cyclohexanone to nitroolefins). Key factors include:

- Catalytic cycle : The pyrrolidine nitrogen facilitates enamine formation, while the diphenylmethyl group induces steric control.

- Optimization : Varying solvent (e.g., DMF vs. THF), temperature (0–25°C), and catalyst loading (5–20 mol%) improves enantioselectivity (up to 90% ee) .

Analytical Method Development for Biological Matrices

Q: How can researchers detect and quantify this compound in biological samples (e.g., blood), and what validation parameters are critical? A:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for sensitivity.

- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from blood .

- Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery (>90%) .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., substituents on the pyrrolidine ring) influence the catalytic or chiral resolution activity of this compound derivatives? A:

- Diphenylmethyl group : Essential for steric bulk, enhancing enantioselectivity in catalysis.

- Pyrrolidine ring modifications : Introducing electron-withdrawing groups (e.g., -CF₃) alters reaction rates but may reduce ee.

- Comparative studies : Analogues like (S)-2-(3,5-Dimethyl-phenyl)pyrrolidine show reduced activity, highlighting the importance of aromatic π-π interactions .

Addressing Data Contradictions in Enantioselectivity

Q: How should researchers resolve discrepancies in enantioselectivity data reported for this compound across different studies? A:

- Variable factors : Differences in solvent polarity, substrate scope, or catalyst purity (e.g., 97% vs. 99% ee starting material) can explain contradictions.

- Control experiments : Replicate studies using identical conditions (e.g., 25°C in DMF) and validate ee via multiple methods (NMR, chiral HPLC) .

Stability and Storage Considerations

Q: What are the optimal storage conditions for this compound to prevent racemization or degradation? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.